molecular formula C19H16N4O3 B11196592 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl 4-methoxybenzoate

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl 4-methoxybenzoate

Cat. No.: B11196592
M. Wt: 348.4 g/mol
InChI Key: KKXJKAJFHRAUKT-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl 4-methoxybenzoate is a complex organic compound that incorporates several functional groups, including benzimidazole, pyrazole, and methoxybenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl 4-methoxybenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl 4-methoxybenzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl 4-methoxybenzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.

    Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of benzimidazole and pyrazole rings, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl] 4-methoxybenzoate

InChI

InChI=1S/C19H16N4O3/c1-12-11-17(26-18(24)13-7-9-14(25-2)10-8-13)23(22-12)19-20-15-5-3-4-6-16(15)21-19/h3-11H,1-2H3,(H,20,21)

InChI Key

KKXJKAJFHRAUKT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)OC(=O)C2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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